

statistical analysis of comparative efficacy data for Asparenomycin C

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Compound of Interest

Compound Name: Asparenomycin C

Cat. No.: B15560471

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Comparative Efficacy of Asparenomycin C: A Statistical Analysis

Asparenomycin C, a member of the carbapenem class of antibiotics, demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This guide provides a comparative statistical analysis of its efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Data Presentation: In Vitro Antibacterial Activity

The in vitro efficacy of **Asparenomycin C** and its related compounds, Asparenomycin A and B, was evaluated against a range of standard bacterial strains and clinically isolated organisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using the agar dilution method. The results are summarized in the tables below, comparing the activity of Asparenomycins with other established antibiotics such as Cefazolin, Carbenicillin, and Cephalothin.

Table 1: Comparative in vitro activity of Asparenomycins and other β -lactam antibiotics against Gram-positive bacteria (MIC, $\mu\text{g/mL}$)

Organism	Asparenomycin A	Asparenomycin B	Asparenomycin C	Cefazolin	Carbenicillin
Staphylococcus aureus 209P JC	0.2	0.78	0.39	0.2	50
Staphylococcus aureus Smith	0.1	0.39	0.2	0.1	1.56
Staphylococcus aureus 564 (Resistant)	0.2	0.78	0.39	>100	>100
Bacillus subtilis ATCC 6633	0.025	0.1	0.05	0.1	0.2
Streptococcus pyogenes A20201	0.012	0.05	0.025	0.1	0.1

Table 2: Comparative in vitro activity of Asparenomycins and other β -lactam antibiotics against Gram-negative bacteria (MIC, $\mu\text{g/mL}$)

Organism	Asparenomycin A	Asparenomycin B	Asparenomycin C	Cefazolin	Carbenicillin
Escherichia coli NIHJ JC-2	0.39	3.12	1.56	1.56	3.12
Escherichia coli 53 (Resistant)	0.78	6.25	3.12	>100	>100
Klebsiella pneumoniae NCTC 418	0.2	1.56	0.78	0.39	12.5
Proteus vulgaris OX-19	0.2	1.56	0.39	0.78	0.78
Pseudomonas aeruginosa NCTC 10490	25	>100	50	>100	25

Table 3: Comparative in vitro activity of Asparenomycins and other antibiotics against anaerobic bacteria (MIC, $\mu\text{g/mL}$)

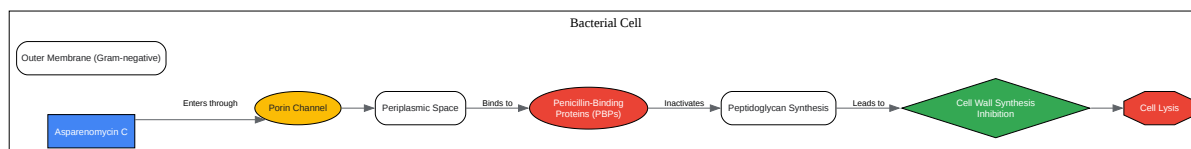
Organism	Asparenomycin A	Asparenomycin B	Asparenomycin C	Cephalothin	Carbenicillin
Bacteroides fragilis 336	0.1	0.39	0.2	12.5	25
Clostridium perfringens 49	0.1	0.39	0.2	0.78	1.56

Experimental Protocols

The antibacterial activity of the Asparenomycins was determined by the agar dilution method using Mueller-Hinton agar. An overnight culture of each test organism in Mueller-Hinton broth was diluted to a final inoculum size of approximately 10^6 colony-forming units (CFU)/ml. The antibiotic-containing agar plates were inoculated with a multipoint inoculator. The plates were then incubated at 37°C for 18-20 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the growth of the organism.

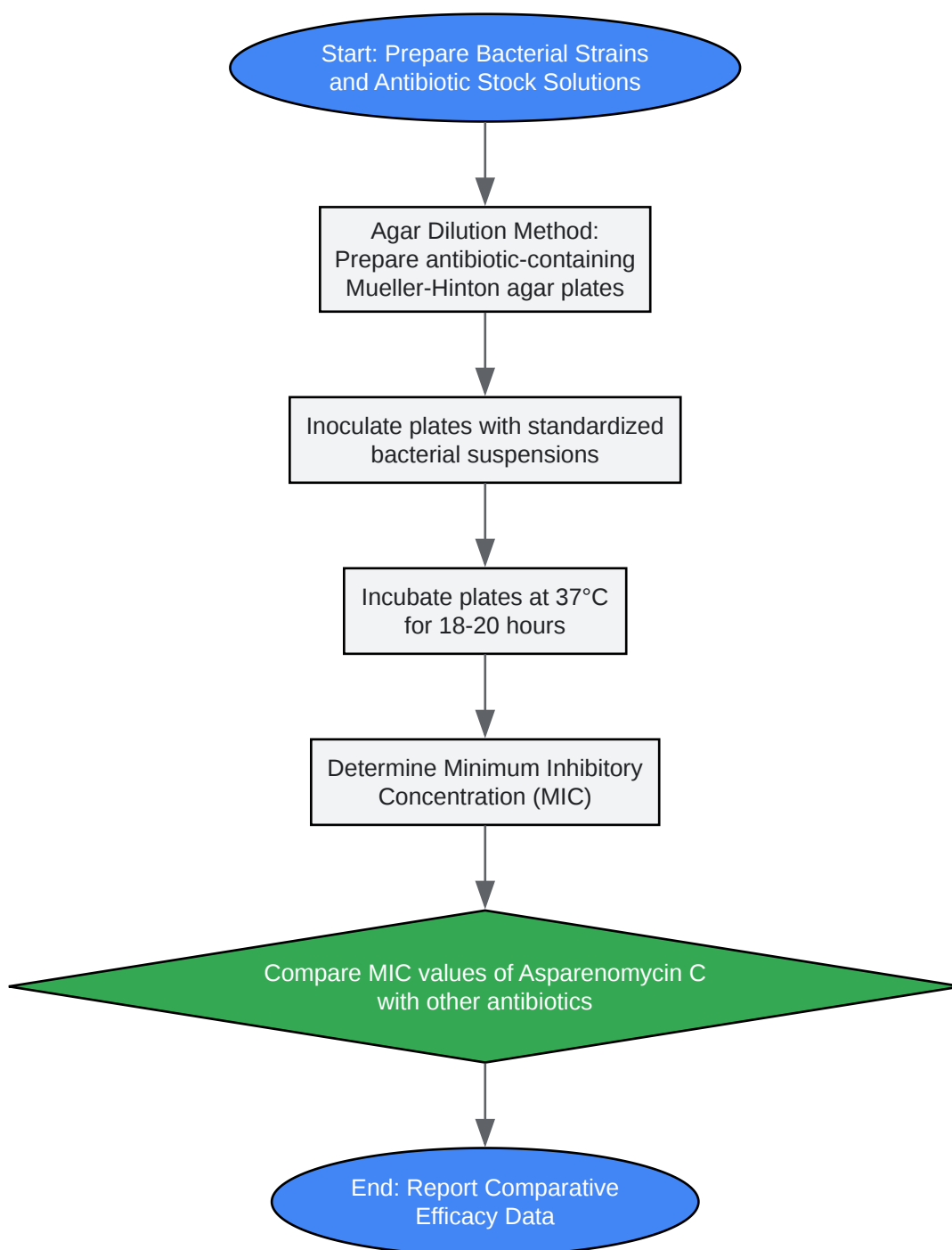
Mechanism of Action and Experimental Workflow

Asparenomycin C, as a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The following diagrams illustrate the mechanism of action and the experimental workflow for determining comparative efficacy.



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Caption: Mechanism of action of **Asparenomycin C**.



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Caption: Experimental workflow for MIC determination.

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